molecular formula C15H17ClN4OS B6002572 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 841270-48-2

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6002572
CAS No.: 841270-48-2
M. Wt: 336.8 g/mol
InChI Key: HCPYLYDGDDKUGO-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a piperazine core substituted with a 3-chlorophenyl group at the 4-position and an acetamide linker connecting to a 1,3-thiazol-2-yl moiety. This structure combines pharmacophoric elements known for modulating receptor interactions, particularly in neurological and inflammatory pathways. Its synthesis typically involves condensation of piperazine derivatives with thiazole-containing acetamide intermediates under controlled reaction conditions .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-12-2-1-3-13(10-12)20-7-5-19(6-8-20)11-14(21)18-15-17-4-9-22-15/h1-4,9-10H,5-8,11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPYLYDGDDKUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362942
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841270-48-2
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a 3-chlorophenyl group through a nucleophilic substitution reaction.

    Acetamide Formation: The substituted piperazine is then reacted with an acetamide derivative to form the acetamide linkage.

    Thiazole Ring Introduction: Finally, the thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and halide precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may also play a role in binding to enzymes or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 3-chlorophenyl group on piperazine contrasts with analogs bearing para-substituted phenyl groups (e.g., 4-methoxy or 4-chloro). Para-substituted analogs generally exhibit higher melting points, likely due to enhanced crystallinity from symmetrical substitution .
  • Thiazole Modifications : Derivatives with additional aryl groups on the thiazole ring (e.g., 4-(p-tolyl) in compound 13) show increased molecular weight and altered pharmacokinetic profiles compared to the unsubstituted thiazole in the target compound .

Pharmacological Activity

Kinase Modulation

The target compound was identified as a c-Abl kinase activator, with LCMS data ([M+H]+ = 253.0) confirming its stability in biological matrices . In contrast, analogs like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (compound 49) exhibit antifungal activity, suggesting divergent biological targets depending on substituents .

Antimicrobial and Antifungal Activity

  • Compound 49 (from ): Demonstrated antifungal efficacy (MIC = 2 µg/mL against Candida albicans), attributed to the benzo[d]thiazole sulfonyl group enhancing membrane permeability .
  • The target compound lacks reported antimicrobial activity, highlighting the critical role of sulfonyl or halogenated aryl groups in this context .

Anticonvulsant Potential

Structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides (e.g., compound 16 in ) showed anticonvulsant activity in rodent models (ED₅₀ = 45 mg/kg). The 3-chlorophenyl group in the target compound may offer similar neuroactivity, though this remains unverified .

Key Observations :

  • The target compound’s synthesis requires prolonged reaction times (6 days) compared to analogs like compound 13 (12 hours), likely due to steric hindrance from the 3-chlorophenyl group .
  • Yields for thiazole-acetamide derivatives generally range from 68–86%, with higher yields achieved in reflux conditions .

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17ClN4OS
  • Molecular Weight : 336.84 g/mol
  • CAS Number : 841270-48-2

The compound features a piperazine ring substituted with a 3-chlorophenyl group and an acetamide linked to a thiazole moiety. This structural configuration is crucial for its biological activity.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHT29<10
Compound BJurkat<5
Compound CA431<15

The presence of electron-withdrawing groups like chlorine in the phenyl ring enhances the cytotoxic activity against cancer cells, as evidenced in structure-activity relationship (SAR) studies.

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. Studies suggest that they possess activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus31.25 µg/mL
Compound EEscherichia coli62.50 µg/mL

The thiazole ring is believed to play a critical role in the interaction with microbial targets, leading to inhibition of growth.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may act through the following pathways:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antibacterial Action : Disrupting bacterial cell wall synthesis or function.

Case Studies

A notable study conducted on a series of thiazole derivatives demonstrated their potential as anticancer agents. The research highlighted the importance of substituent groups on the phenyl and thiazole rings in enhancing potency against specific cancer types.

Another investigation focused on the antimicrobial efficacy of related compounds, revealing that modifications to the piperazine moiety significantly influenced antibacterial activity.

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